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Introduction

ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDACS6), a class llb
HDAC, with an IC50 of 7.5 nM.[1] Its selectivity and activity have made it a valuable tool for
investigating the biological roles of HDACS6 in various pathological conditions, including
neurological disorders and cancer. Understanding the off-target binding profile of any
pharmacological agent is critical for interpreting experimental results and predicting potential
side effects in clinical applications. This technical guide provides a comprehensive overview of
the known off-target interactions of ACY-775, based on publicly available data.

Core Target and Selectivity

ACY-775 exhibits high selectivity for HDACG6 over other histone deacetylase isoforms. It
demonstrates a selectivity of 60- to 1500-fold over class | HDACs.[2] Furthermore, ACY-775
shows minimal activity against all other class Il HDAC isoforms, with IC50 values greater than 1
HM.[2]

Off-Target Profile Summary

The most significant identified off-target of ACY-775 is Metallo-beta-lactamase domain-
containing protein 2 (MBLAC?2). This interaction was discovered through chemoproteomic
target deconvolution studies. The binding affinity of ACY-775 for MBLAC?2 is nearly equipotent
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to its affinity for its primary target, HDACS6. This dual-target occupancy is a key characteristic
that differentiates ACY-775 from its close analog, ACY-738, which is highly selective for
HDACS6.

While comprehensive kinome scan data for ACY-775 is not widely published, the existing
literature focuses on its selectivity against other HDACs and the specific interaction with
MBLAC2.

Quantitative Off-Target Binding Data

The following tables summarize the quantitative data available for the binding of ACY-775 to its
primary target and key off-target.

Table 1: Inhibitory Activity of ACY-775 against HDAC Isoforms

Selectivity over
Target IC50 (nM) Reference
Class | HDACs

HDACG6 7.5 700-fold (average) [2]
Class | HDACs

> 1000 - [2]
(HDAC1, 2, 3)
Other Class IHDACs > 1000 - [2]

Table 2: Chemoproteomic Affinity Data for ACY-775

Apparent
Dissociation Potency
Target CATDS* Reference
Constant (PEC50)
(pKdapp)
HDAC6 6.4 - 0.52
MBLAC2 6.1 8.2 -

*CATDS (Concentration- and Target-Dependent Selectivity) score. A score of 1 indicates high
selectivity.
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Signaling Pathways and Experimental Workflows

To visually represent the interactions and experimental approaches discussed, the following
diagrams are provided in the DOT language for Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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